Home > Products > Screening Compounds P82293 > 3-(Pyrimidin-5-yl)azetidin-3-ol
3-(Pyrimidin-5-yl)azetidin-3-ol -

3-(Pyrimidin-5-yl)azetidin-3-ol

Catalog Number: EVT-13681908
CAS Number:
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Pyrimidin-5-yl)azetidin-3-ol typically involves several steps:

  1. Formation of the Azetidine Ring: The initial step often includes the cyclization of a suitable precursor that contains both azetidine and pyrimidine functionalities. For instance, a pyrimidine derivative can react with an azetidine precursor in the presence of a base such as potassium carbonate or sodium hydride.
  2. Introduction of the Pyrimidine Moiety: Following the formation of the azetidine ring, the pyrimidine group is introduced. This can be achieved through nucleophilic substitution reactions where the azetidine nitrogen acts as a nucleophile.
  3. Optimization for Industrial Production: In an industrial context, synthetic routes may be optimized for higher yields and purity using continuous flow reactors and advanced catalytic systems to maintain consistent reaction conditions.
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-(Pyrimidin-5-yl)azetidin-3-ol is C7H8N4OC_7H_8N_4O. Its structure can be described as follows:

  • Azetidine Ring: A four-membered saturated ring containing one nitrogen atom.
  • Pyrimidine Moiety: A six-membered aromatic ring with two nitrogen atoms.

The compound's stereochemistry is crucial for its biological activity, and its three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy.

Molecular Data

  • Molecular Weight: Approximately 164.16 g/mol.
  • CAS Number: Not specifically listed but can be identified through chemical databases.
Chemical Reactions Analysis

Reactions and Technical Details

3-(Pyrimidin-5-yl)azetidin-3-ol can participate in various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  2. Reduction Reactions: The compound can undergo reduction to yield different amines or alcohols.
  3. Substitution Reactions: The pyrimidine ring can engage in electrophilic or nucleophilic substitution reactions, allowing for functional group modifications.

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Mechanism of Action

Process and Data

The mechanism of action for 3-(Pyrimidin-5-yl)azetidin-3-ol, particularly in the context of its role as a protein kinase inhibitor, involves:

  1. Binding to Target Kinases: The compound likely interacts with specific amino acid residues within the active site of protein kinases, inhibiting their activity.
  2. Alteration of Signaling Pathways: By inhibiting these kinases, the compound may alter downstream signaling pathways that are critical for cell proliferation and survival.

Quantitative structure–activity relationship studies may provide insights into how structural modifications influence potency and selectivity against various kinases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(Pyrimidin-5-yl)azetidin-3-ol include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Likely soluble in polar solvents such as water or methanol due to the presence of hydroxyl groups.

Chemical properties include:

  • Stability: The compound's stability under various pH conditions should be assessed, especially considering its potential applications in pharmaceuticals.

Data such as melting point and boiling point remain to be characterized in detail through experimental studies .

Applications

Scientific Uses

The primary applications of 3-(Pyrimidin-5-yl)azetidin-3-ol are in medicinal chemistry and drug development:

  1. Protein Kinase Inhibition: Due to its structure, it shows promise as a lead compound for developing new therapeutics aimed at diseases like cancer where kinase signaling is disrupted.
  2. Research Tool: It may serve as a valuable tool in biochemical research for studying kinase-related pathways.
Introduction to Azetidine-Pyrimidine Hybrids in Medicinal Chemistry

Significance of Azetidine Scaffolds in Bioactive Molecule Design

Azetidine—a saturated four-membered heterocycle containing one nitrogen atom—represents a privileged scaffold in modern medicinal chemistry due to its unique physicochemical properties and biological relevance. The significant ring strain (approximately 110 kJ/mol) inherent to this small cyclic system enhances its reactivity and promotes strong, selective interactions with biological targets [5]. This strain energy facilitates conformational constraint when incorporated into larger molecules, effectively pre-organizing pharmacophores for optimal target binding. The azetidine ring exhibits improved metabolic stability compared to larger cyclic amines like piperidine or pyrrolidine, as evidenced by its reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.

The azetidin-3-ol subunit, featuring a tertiary alcohol at the C3 position, introduces a versatile handle for chemical modification and enhances hydrogen-bonding capabilities. This structural motif enables simultaneous hydrogen bond donation (via the hydroxyl group) and acceptance (via the ring nitrogen), significantly contributing to target binding affinity and selectivity. In the specific case of 3-(pyrimidin-5-yl)azetidin-3-ol, the azetidine ring serves as a critical spacer that optimally positions the pyrimidine moiety for interactions with enzymatic binding pockets while contributing its own polar interactions [5]. The synthetic accessibility of 3-substituted azetidines via methods like aza-Michael additions or ring-closure strategies further enhances their pharmaceutical utility [5].

Table 1: Notable Azetidine-Containing Bioactive Compounds and Their Applications

Compound NameBiological Target/ActivityKey Structural Features
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanoneEnzyme inhibitor/Protein bindingAzetidine-carbonyl-indoline linkage
Crizotinib (contains azetidine)ALK/ROS1 kinase inhibitor (anticancer)3-Azetidinylpyridine core
Penicillin G (β-lactam)Transpeptidase inhibitor (antibacterial)Fused β-lactam (azetidinone) thiazolidine
3-(Pyrimidin-5-yl)azetidin-3-olUnder investigation for antimicrobial activityPyrimidinyl-attached C3-hydroxy azetidine

Role of Pyrimidine Derivatives in Antimicrobial and Antiviral Therapeutics

Pyrimidine, a six-membered diazine heterocycle, constitutes a fundamental building block of nucleic acids and coenzymes, making it indispensable to biological systems. This inherent biological relevance underpins its extensive utilization in antimicrobial and antiviral drug development. Pyrimidine derivatives demonstrate remarkable target versatility due to their ability to engage in multiple hydrogen-bonding interactions (both as donor and acceptor) and participate in π-π stacking interactions within enzyme binding sites [4] [6]. The electron-deficient nature of the pyrimidine ring facilitates interactions with electron-rich regions of target proteins, enhancing binding affinity.

Numerous clinically approved antimicrobial agents feature pyrimidine scaffolds. Isoniazid, a cornerstone first-line antitubercular drug, contains a pyrimidine-derived hydrazide moiety essential for its mechanism of action—inhibition of mycolic acid biosynthesis via activation by the catalase-peroxidase enzyme KatG [4] [6]. Trimethoprim, a dihydrofolate reductase (DHFR) inhibitor, exploits the pyrimidine ring to mimic the pteridine moiety of folic acid, disrupting nucleotide synthesis in bacteria. Recent innovations include pyrimidine-linezolid hybrids designed to overcome resistance in Gram-positive pathogens. These hybrids, such as compound 24 reported by Luo et al., exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC values 0.5–1.0 μg/mL against H37Ra and H37Rv strains) and demonstrate favorable pharmacokinetic profiles in rats (oral bioavailability ~40.7%, t₁/₂ ~26.2 h) [4] [6].

Pyrimidine-based compounds also show significant promise against viral targets. Their structural mimicry of purine/pyrimidine nucleosides enables inhibition of viral polymerases and reverse transcriptases. The pyrimidine ring's adaptability allows for strategic substitutions at the 2, 4, 5, and 6 positions, enabling fine-tuning of physicochemical properties (e.g., logP, pKa, solubility) to optimize antimicrobial activity and pharmacokinetic behavior. For instance, molecular hybridization strategies merging pyrimidine with isatin moieties have yielded compounds like 30, which exhibits potent inhibition against multidrug-resistant (MIC = 0.48 μg/mL) and extensively drug-resistant (MIC = 3.9 μg/mL) M. tuberculosis, primarily through inhibition of the enoyl-acyl carrier protein reductase (InhA) [4] .

Table 2: Pyrimidine-Based Antimicrobial Agents and Their Mechanisms

Pyrimidine-Containing DrugTherapeutic CategoryPrimary Mechanism of ActionKey Activity Metrics
IsoniazidAntitubercularInhibition of mycolic acid synthesisMIC ~0.02-0.2 μg/mL (M. tuberculosis)
TrimethoprimAntibacterial (broad-spectrum)Inhibition of bacterial DHFRMIC range 0.1–10 μg/mL (various pathogens)
Pyrimidine-Linezolid Hybrid 24Antitubercular (MDR strains)Inhibition of protein synthesis (exact MOA under study)MIC 0.5-1.0 μg/mL (H37Ra/Rv); Oral bioavailability 40.7%
Isatin-Pyrimidine Hybrid 30Antitubercular (XDR strains)Inhibition of InhA (fatty acid biosynthesis)IC₅₀ 0.6 μM (InhA); MIC 0.48 μg/mL (MDR-TB)

Rationale for Hybridization: Synergistic Pharmacological Effects

The strategic fusion of azetidine and pyrimidine scaffolds into a single molecular entity, exemplified by 3-(pyrimidin-5-yl)azetidin-3-ol, represents a rational approach to developing novel therapeutic agents with potentially superior pharmacological profiles. This hybridization strategy aims to capitalize on complementary bioactivities and physicochemical properties inherent to both heterocyclic systems, potentially yielding synergistic effects unattainable with either scaffold alone [4] [5] [6].

The azetidine component contributes enhanced three-dimensionality and reduced molecular flexibility compared to larger ring systems or acyclic linkers. This conformational restriction can significantly improve target selectivity and binding affinity by reducing the entropic penalty associated with ligand binding. The strained azetidine ring promotes strong interactions with target proteins, while its polarity enhances aqueous solubility—a critical factor for drug bioavailability. The C3-hydroxy group serves as a multifunctional handle: it modulates overall polarity, participates in hydrogen-bonding networks with biological targets, and provides a synthetic anchor for further structural diversification through etherification or esterification [5].

Concurrently, the pyrimidin-5-yl moiety introduces a planar, electron-deficient aromatic system capable of engaging in key π-π stacking interactions and hydrogen bonding essential for binding to enzymatic active sites prevalent in infectious disease targets. Pyrimidine's established role as a bioisostere for phenyl rings offers advantages in metabolic stability and polarity. The nitrogen atoms at positions 1 and 3 serve as excellent hydrogen bond acceptors, often interacting with backbone amide NH groups or side-chain functionalities in target proteins [4] [6]. When positioned at C3 of the azetidine ring, the pyrimidine group benefits from the spatial orientation enforced by the small ring system, potentially optimizing its presentation to binding pockets.

This molecular hybridization aims to achieve multiple synergistic outcomes:

  • Enhanced Binding Affinity: The combined hydrogen-bonding capacity (azetidine N, C3-OH, pyrimidine N) creates a multidentate interaction profile complementary to ATP-binding sites of kinases or catalytic sites of microbial enzymes.
  • Improved Pharmacokinetics: The balanced lipophilicity/hydrophilicity profile potentially enhances membrane permeability while maintaining aqueous solubility, addressing a common challenge in CNS-active or intracellularly-targeted agents.
  • Overcoming Resistance: Hybrid structures may evade existing resistance mechanisms (e.g., efflux pumps, enzymatic degradation) due to their structural novelty compared to conventional antimicrobial scaffolds.
  • Dual-Targeting Potential: The hybrid may engage multiple targets simultaneously, such as bacterial cell wall synthesis enzymes and nucleic acid metabolism, creating a synergistic antimicrobial effect.

The specific spatial arrangement in 3-(pyrimidin-5-yl)azetidin-3-ol positions the pyrimidine ring perpendicular to the plane of the azetidine, potentially facilitating simultaneous engagement with distinct subsites in biological targets. This geometric constraint differentiates it from more flexible analogs and may confer unique target selectivity [5] [6]. Computational studies suggest that the hydroxyl group can form strong hydrogen bonds with active site residues (e.g., Asp or Glu in kinase catalytic loops), while the pyrimidine nitrogen's interact with backbone amides in hinge regions, mimicking ATP binding. The combined evidence positions this azetidine-pyrimidine hybrid as a promising scaffold for developing novel antimicrobials, kinase inhibitors, and potentially antiviral agents with optimized pharmacological properties.

Properties

Product Name

3-(Pyrimidin-5-yl)azetidin-3-ol

IUPAC Name

3-pyrimidin-5-ylazetidin-3-ol

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7(3-10-4-7)6-1-8-5-9-2-6/h1-2,5,10-11H,3-4H2

InChI Key

LTFZOSMHWFBARJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CN=CN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.